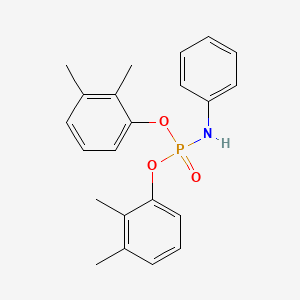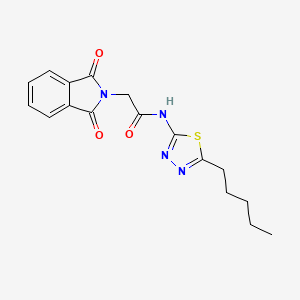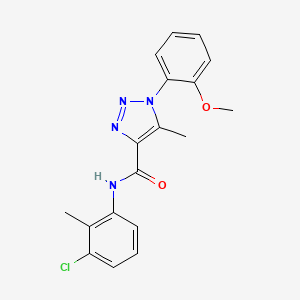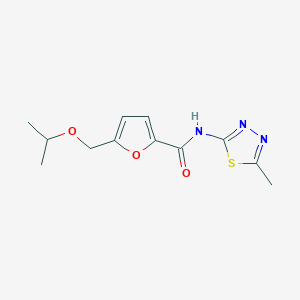![molecular formula C12H18N2O2S B4564709 5-methyl-N-[2-(morpholin-4-yl)ethyl]thiophene-3-carboxamide](/img/structure/B4564709.png)
5-methyl-N-[2-(morpholin-4-yl)ethyl]thiophene-3-carboxamide
Overview
Description
5-methyl-N-[2-(morpholin-4-yl)ethyl]thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics. The presence of the morpholine ring and the thiophene core in this compound suggests potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[2-(morpholin-4-yl)ethyl]thiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Core: The thiophene core can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions. For example, a haloalkyl thiophene derivative can be reacted with morpholine to form the desired product.
Amidation Reaction: The final step involves the formation of the carboxamide group. This can be achieved by reacting the thiophene derivative with an appropriate amine under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine, iodine, or nitronium ions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Potential use as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Exploration as a drug candidate for various therapeutic applications.
Industry: Use in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Mechanism of Action
The mechanism of action of 5-methyl-N-[2-(morpholin-4-yl)ethyl]thiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The morpholine ring can enhance its binding affinity and selectivity towards specific targets, while the thiophene core can contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Lacks the morpholine ring, potentially resulting in different biological activities.
N-methylthiophene-3-carboxamide: Similar structure but without the morpholine ring, affecting its chemical and biological properties.
Morpholine derivatives: Compounds like morpholine-4-carboxamide, which have different core structures but share the morpholine ring.
Uniqueness
5-methyl-N-[2-(morpholin-4-yl)ethyl]thiophene-3-carboxamide is unique due to the combination of the thiophene core and the morpholine ring, which can result in distinct chemical reactivity and biological activity compared to other similar compounds. This combination can enhance its potential as a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-methyl-N-(2-morpholin-4-ylethyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-10-8-11(9-17-10)12(15)13-2-3-14-4-6-16-7-5-14/h8-9H,2-7H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRJZUMRVYAKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea](/img/structure/B4564637.png)
![N-(2-chlorophenyl)-3-[5-(2-chlorophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B4564650.png)



![ETHYL 2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-5,7-DIHYDRO-4H-SPIRO[1-BENZOTHIOPHENE-6,1'-CYCLOHEXANE]-3-CARBOXYLATE](/img/structure/B4564677.png)
![2-(2-methylphenyl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide](/img/structure/B4564683.png)

![1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride](/img/structure/B4564695.png)
![6-ethyl-7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4564697.png)
![4-bromo-N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]benzamide](/img/structure/B4564702.png)

![1-(3,4-Dichlorophenyl)-3-[2-(difluoromethoxy)-4-methylphenyl]urea](/img/structure/B4564739.png)
![2,3-dichloro-4-methoxy-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B4564740.png)
